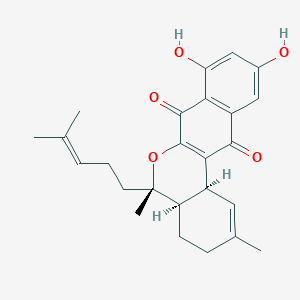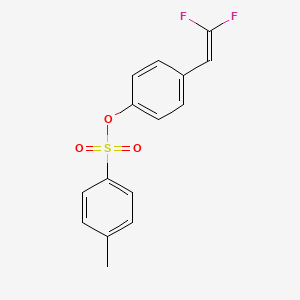
1-(2,2-Difluorovinyl)-4-tosyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluorovinyl)-4-tosyloxybenzene is an organic compound characterized by the presence of a difluorovinyl group and a tosyloxy group attached to a benzene ring
Vorbereitungsmethoden
One common method involves the reaction of 1-(2,2-difluorovinyl)-4-methoxybenzene with a tosylating agent such as p-toluenesulfonyl chloride in the presence of a base like pyridine . The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2,2-Difluorovinyl)-4-tosyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The difluorovinyl group can be reduced to form the corresponding difluoroalkane using reducing agents like lithium aluminum hydride.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluorovinyl)-4-tosyloxybenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluorovinyl)-4-tosyloxybenzene is primarily based on its ability to undergo various chemical transformations. The difluorovinyl group acts as an electrophile, making it susceptible to nucleophilic attack. The tosyloxy group, being a good leaving group, facilitates substitution reactions. These properties enable the compound to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluorovinyl)-4-tosyloxybenzene can be compared with other similar compounds, such as:
1-(2,2-Difluorovinyl)-2-nitrobenzene: This compound also contains a difluorovinyl group but has a nitro group instead of a tosyloxy group, leading to different reactivity and applications.
2,2-Difluorovinyl benzoates: These compounds have a benzoate ester group and are used in similar cross-coupling reactions.
The uniqueness of this compound lies in its combination of the difluorovinyl and tosyloxy groups, which confer distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C15H12F2O3S |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
[4-(2,2-difluoroethenyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H12F2O3S/c1-11-2-8-14(9-3-11)21(18,19)20-13-6-4-12(5-7-13)10-15(16)17/h2-10H,1H3 |
InChI-Schlüssel |
UKFMPIGZYXVUET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
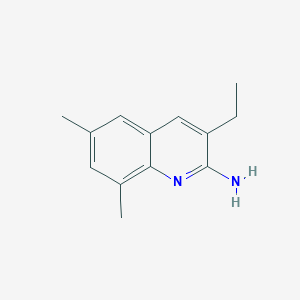
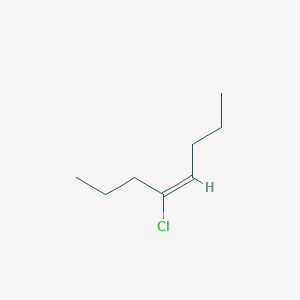
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
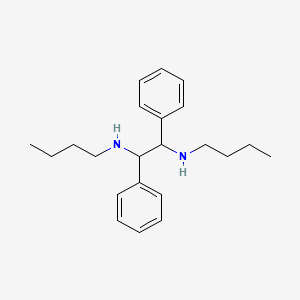
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14140227.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
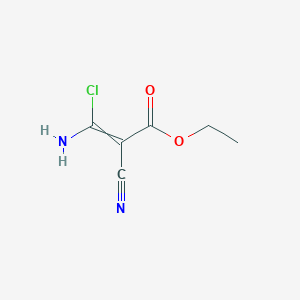
![3-Methyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14140241.png)
